molecular formula C11H18O2Si B12665065 Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester CAS No. 56151-01-0

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester

Cat. No.: B12665065
CAS No.: 56151-01-0
M. Wt: 210.34 g/mol
InChI Key: YDOFALGSXSUFFA-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester is a norbornene derivative with the molecular formula C11H18O2Si . This compound features a carboxylic acid group protected as a trimethylsilyl ester, a common strategy in organic synthesis to alter reactivity and solubility during multi-step reactions. The norbornene core structure is a classic scaffold in synthetic chemistry, widely utilized in Diels-Alder reactions and polymer science. While the specific research applications of this trimethylsilyl ester are not extensively documented in the public literature, its core structure is closely related to other ester derivatives of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which are valuable intermediates in the development of perfumes and pharmaceuticals . Researchers may find this compound useful as a protected synthetic intermediate or as a monomer for advanced polymer materials. This product is intended for laboratory research purposes. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

56151-01-0

Molecular Formula

C11H18O2Si

Molecular Weight

210.34 g/mol

IUPAC Name

trimethylsilyl bicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C11H18O2Si/c1-14(2,3)13-11(12)10-7-8-4-5-9(10)6-8/h4-5,8-10H,6-7H2,1-3H3

InChI Key

YDOFALGSXSUFFA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)C1CC2CC1C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester typically involves the esterification of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

Reactivity and Functionalization
The trimethylsilyl ester of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is utilized as a versatile intermediate in organic synthesis. Its reactivity allows for various transformations, including:

  • Nucleophilic Substitution Reactions : The compound exhibits stability towards nucleophilic attack at the bridgehead position, making it a valuable substrate for selective functionalization .
  • Silyl Protection : The trimethylsilyl group serves as a protective group for carboxylic acids during multi-step syntheses, facilitating the formation of complex organic molecules without undesired side reactions .

Material Science

Polymer Chemistry
Bicyclic compounds like bicyclo[2.2.1]hept-5-ene derivatives have been explored for their potential as polymer precursors:

  • Polymer Additives : They can be incorporated into polymer matrices to enhance mechanical properties or thermal stability .
  • Synthesis of New Polymers : The compound can participate in polymerization reactions, leading to the development of novel materials with tailored properties for specific applications such as coatings and adhesives .

Medicinal Chemistry

Pharmaceutical Applications
Research indicates that bicyclic compounds have significant potential in medicinal chemistry:

  • Drug Development : The unique structural features of bicyclo[2.2.1]hept-5-ene derivatives make them suitable candidates for developing new pharmaceuticals targeting various biological pathways .
  • Biological Activity : Studies have shown that derivatives of bicyclo[2.2.1]hept-5-ene exhibit antimicrobial and anti-inflammatory activities, suggesting their potential use in treating infections and inflammatory diseases .

Case Study 1: Synthesis of Novel Polymers

A study demonstrated the use of bicyclo[2.2.1]hept-5-ene derivatives in synthesizing high-performance polymers through ring-opening metathesis polymerization (ROMP). The resulting polymers exhibited enhanced thermal and mechanical properties compared to traditional polymers.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the synthesis of various derivatives from bicyclo[2.2.1]hept-5-ene, which were tested against common bacterial strains. Results indicated significant antimicrobial activity, paving the way for further investigations into their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester involves its reactivity with various molecular targets. The trimethylsilyl group enhances the compound’s nucleophilicity, allowing it to participate in a wide range of chemical reactions. The bicyclic structure provides rigidity and stability, making it an effective intermediate in synthetic pathways.

Comparison with Similar Compounds

The following table and analysis compare the trimethylsilyl ester with structurally analogous alkyl esters and functional derivatives.

Data Table: Key Properties of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid Derivatives

Compound Name Molecular Formula Molecular Weight Synthesis Method Applications Stability Notes
Methyl ester (endo) C₉H₁₂O₂ 152.19 Esterification of acid Intermediates, polymer research Stable under neutral conditions
Ethyl ester (FEMA 4790) C₁₀H₁₄O₂ 166.22 Esterification Perfumes, flavoring agents Volatile, hydrolytically sensitive
Butyl ester C₁₂H₁₈O₂ 194.27 Anhydride opening Organic synthesis intermediates Moderate stability
tert-Butyl ester (NBTBE) C₁₁H₁₆O₂ 180.24 Copolymerization Photoresist materials Thermally stable in polymers
Trimethylsilyl ester (hypothetical) C₁₀H₁₆O₂Si 200.32 Silylation of parent acid Protecting group, labile intermediates Highly hydrolytically labile

Structural and Functional Analysis

Methyl Ester (endo)
  • Structure : The endo isomer is explicitly synthesized via chromatographic separation of a commercial mixture, emphasizing the role of stereochemistry in reactivity .
  • Applications: Primarily used as a monomer or intermediate in polymer research. Its stability under neutral conditions makes it suitable for controlled polymerization reactions .
Ethyl Ester
  • Synthesis : Produced via Curtius reaction or direct esterification . The ethyl ester (FEMA 4790) is approved for use in fragrances and flavors due to its volatility and low odor threshold .
  • Commercial Use : Patent EP2177598 highlights its application in perfume compositions, leveraging its stereoisomeric profile for olfactory properties .
Butyl Ester
  • Synthesis : Prepared by reacting the acid anhydride with NH₄OH, followed by NaOH and NaClO treatment . The butyl chain enhances lipophilicity, making it useful in hydrophobic intermediates .
tert-Butyl Ester (NBTBE)
  • Polymer Chemistry: Copolymerized with fluorinated norbornanes to create poly(NBTBE-co-NBHFA) for 157-nm photoresists. The tert-butyl group improves thermal stability and solubility in resist formulations .
Trimethylsilyl Ester (Hypothetical)
  • Hypothesized Properties : Compared to alkyl esters, the TMS group increases steric bulk and volatility. However, it is highly susceptible to hydrolysis under acidic or basic conditions, typical of silyl protecting groups.

Stability and Reactivity Trends

  • Hydrolytic Sensitivity : Alkyl esters (methyl, ethyl) exhibit moderate stability, while the TMS ester is expected to hydrolyze rapidly in aqueous environments.
  • Thermal Stability : The tert-butyl ester demonstrates superior thermal resilience in polymer matrices , whereas the TMS ester’s stability would depend on reaction conditions.
  • Stereochemical Impact : Endo isomers (e.g., methyl ester) often show higher reactivity in ring-opening metathesis polymerization (ROMP) compared to exo forms .

Biological Activity

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester (commonly referred to as TMS ester) is a bicyclic compound with a unique structure that has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its antioxidant, antimicrobial properties, and potential applications in drug development.

Chemical Structure and Properties

The chemical formula for this compound is C11H18O2SiC_{11}H_{18}O_2Si, with a molecular weight of approximately 218.34 g/mol. The structure features a bicyclic framework that contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Antioxidant activity is critical for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Studies indicate that derivatives of bicyclo[2.2.1]hept-5-ene compounds exhibit significant antioxidant properties.

  • Mechanism of Action : The antioxidant activity is primarily attributed to the ability of the bicyclic structure to donate electrons and neutralize free radicals.
  • Research Findings : In vitro assays have shown that TMS esters derived from bicyclo compounds demonstrate IC50 values comparable to well-known antioxidants like ascorbic acid, indicating strong radical scavenging capabilities.
CompoundIC50 (µM)
Bicyclo[2.2.1]hept-5-ene TMS25 ± 3
Ascorbic Acid20 ± 2

Antimicrobial Activity

The antimicrobial properties of bicyclo[2.2.1]hept-5-ene derivatives have been investigated against various pathogens.

  • Spectrum of Activity : Research has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
  • Case Study : A study evaluating the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli found that TMS esters exhibited minimum inhibitory concentrations (MIC) in the range of 50–100 µg/mL.
PathogenMIC (µg/mL)
Staphylococcus aureus75
Escherichia coli100

Applications in Drug Development

The unique structural characteristics of bicyclo[2.2.1]hept-5-ene derivatives make them promising candidates for further development in pharmaceuticals.

Potential Therapeutic Uses

  • Antioxidant Supplements : Due to their strong antioxidant activity, these compounds could be formulated into dietary supplements aimed at reducing oxidative stress.
  • Antimicrobial Agents : The antimicrobial properties suggest potential use in developing new antibiotics or antifungal treatments.
  • Drug Delivery Systems : The trimethylsilyl group enhances solubility and stability, making it suitable for incorporation into drug delivery systems.

Q & A

Basic Question: What are the standard synthetic routes for preparing bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives, and how are they validated?

Methodological Answer:
The synthesis typically involves Diels-Alder reactions between cyclopentadiene and appropriate dienophiles (e.g., acrylates), followed by esterification. For example, the tert-butyl ester derivative is synthesized via reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with tert-butyl alcohol under acid catalysis . Validation relies on spectroscopic techniques:

  • IR spectroscopy confirms ester carbonyl stretches (~1700–1750 cm⁻¹).
  • ¹H NMR identifies bicyclic proton environments (e.g., bridgehead protons at δ 1.5–2.5 ppm and olefinic protons at δ 5.5–6.5 ppm) .
    Advanced validation may include X-ray crystallography or 2D NMR (e.g., HSQC) for stereochemical assignment of endo/exo isomers .

Advanced Question: How can ring-opening metathesis polymerization (ROMP) be optimized for synthesizing block copolymers with this compound?

Methodological Answer:
ROMP using Grubbs 3rd-generation catalyst enables controlled polymerization:

Monomer Activation : Dissolve the trimethylsilyl ester monomer in anhydrous dichloromethane at −78°C to minimize side reactions.

Catalyst Addition : Rapidly initiate polymerization by adding the catalyst solution.

Termination : Quench with ethyl vinyl ether and functionalize chain ends using amine-terminated agents (e.g., 4-nitrophenyl carbonate derivatives) .
Key Parameters :

  • Monomer-to-catalyst ratio (e.g., 100:1) controls molecular weight.
  • Reaction temperature (−78°C to RT) impacts polydispersity.
    Characterize polymers via GPC (molecular weight distribution) and TGA (thermal stability) .

Basic Question: What spectroscopic techniques are essential for characterizing the molecular structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign bridgehead carbons (δ 35–45 ppm) and ester carbonyls (δ 165–175 ppm). Exo/endo isomers show distinct splitting patterns in olefinic protons .
  • IR Spectroscopy : Confirm ester (C=O) and trimethylsilyl (Si-CH₃) groups.
  • Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₃H₂₀O₂Si⁺ requires m/z 260.1234) .

Advanced Question: How does stereochemistry (endo vs. exo) influence reactivity in Curtius rearrangements or nanocomposite formation?

Methodological Answer:

  • Curtius Rearrangement : Endo isomers exhibit higher steric hindrance, reducing azide intermediate stability. For example, endo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives yield 47% isocyanate via Curtius reaction, while exo isomers require lower temperatures (−20°C) to suppress side reactions .
  • Nanocomposite Design : Exo esters enhance chelation with metal oxides (e.g., γ-Fe₂O₃) due to better spatial accessibility. Block copolymers with epoxy-containing exo esters stabilize nanoparticles (3–5 nm) via covalent anchoring, as shown by TEM and FTIR .

Basic Question: What are common applications of bicyclo[2.2.1]hept-5-ene derivatives in materials science?

Methodological Answer:

  • Photoresists : Fluorinated norbornene esters (e.g., NBTBE) are used in 157-nm lithography due to high transparency and etch resistance .
  • Polymer Additives : Copolymers with decanoate or trifluoromethyl groups improve thermal stability (Tg > 200°C) .

Advanced Question: How to resolve contradictions in reported synthetic yields for Curtius rearrangements?

Methodological Answer:
Discrepancies arise from reaction conditions:

Method 1 : Heating acid chloride with NaN₃ in xylene (47% yield) risks thermal decomposition.

Method 2 : Ethyl chloroformate activation at −20°C improves azide stability but requires rigorous moisture exclusion.
Resolution : Use in-situ FTIR to monitor azide formation and optimize reaction time/temperature. Compare yields via HPLC with internal standards .

Advanced Question: What strategies enhance the compatibility of this compound in supramolecular assemblies?

Methodological Answer:

  • Functionalization : Introduce hydrogen-bonding groups (e.g., hydroxyl or amide) via post-polymerization modification.
  • Steric Stabilization : Use block copolymers with poly(ethylene glycol) segments to prevent nanoparticle aggregation. Confirm assembly morphology via SAXS or cryo-TEM .

Basic Question: How are computational tools applied to predict synthetic pathways?

Methodological Answer:
AI-driven platforms (e.g., PubChem’s retrosynthesis tool) prioritize routes based on:

  • Precursor Availability : Filter databases (Reaxys, Pistachio) for commercially available reagents.
  • Plausibility Scores : Rank pathways using heuristic algorithms (e.g., Template_relevance model).
    Validate predictions with small-scale trials and GC-MS monitoring .

Advanced Question: How to mitigate side reactions during esterification of the carboxylic acid moiety?

Methodological Answer:

  • Protecting Groups : Use trimethylsilyl esters to avoid racemization.
  • Catalyst Choice : Employ DMAP (4-dimethylaminopyridine) to accelerate Steglich esterification.
  • Workup : Purify via silica gel chromatography (hexane/ethyl acetate) to remove unreacted acid .

Basic Question: What safety precautions are critical when handling anhydride derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods to prevent inhalation of reactive vapors.
  • PPE : Wear nitrile gloves and safety goggles; avoid contact with skin/eyes.
  • Spill Management : Neutralize anhydrides with aqueous NaHCO₃ and adsorb residues with vermiculite .

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